2-Aminohexadecane-1,3-diol
Description
Contextualizing 2-Aminohexadecane-1,3-diol within Sphingolipid Research
This compound, systematically named (2S,3R)-2-aminohexadecane-1,3-diol, is a sphingoid base, a class of aliphatic amino alcohols that form the structural backbone of all sphingolipids. nih.govnih.gov It is also commonly known in scientific literature as C16 sphinganine (B43673) or hexadecasphinganine. nih.gov This compound is characterized by a 16-carbon aliphatic chain, distinguishing it from the more common 18-carbon sphingoid bases like sphinganine (dihydrosphingosine). nih.gov
Structurally, this compound is the saturated analogue of C16 sphingosine (B13886) (hexadecasphing-4-enine), meaning it lacks the C4-C5 double bond present in sphingosine. nih.gov This saturation is a key feature that influences its physical properties and biological roles. While C18 sphingoid bases are the most prevalent in mammals, C16 variants like this compound are also found and play significant biological roles. nih.govcaymanchem.com For instance, it has been identified as a minor component of glycosphingolipids in insects like the tobacco hornworm (Manduca sexta). It serves as a precursor for other bioactive sphingolipids and is integral to the composition of cell membranes.
The following table summarizes the key properties of this compound.
| Property | Value |
| Systematic Name | (2S,3R)-2-aminohexadecane-1,3-diol nih.gov |
| Common Synonyms | C16 Sphinganine, Hexadecasphinganine, C16 dihydrosphingosine nih.gov |
| Molecular Formula | C₁₆H₃₅NO₂ nih.gov |
| Molecular Weight | 273.45 g/mol nih.gov |
| CAS Registry Number | 28457-97-8 nih.gov |
Fundamental Significance of the 2-Amino-1,3-diol Moiety in Biological Systems
The 2-amino-1,3-diol moiety is the defining structural feature of sphingoid bases and is crucial for their biological functions. beilstein-journals.org This specific arrangement of a primary alcohol at carbon-1, an amino group at carbon-2, and a secondary alcohol at carbon-3 on a long aliphatic chain confers amphipathic properties to the molecule, allowing it to reside within lipid membranes. nih.gov
This structural motif is the foundation upon which the vast diversity of sphingolipids is built. nih.gov The amino group can be acylated to form ceramides (B1148491), which are central hubs in sphingolipid metabolism. nih.gov The primary hydroxyl group can be phosphorylated or glycosylated, leading to the formation of signaling molecules like sphingosine-1-phosphate and complex glycosphingolipids, respectively. nih.govbeilstein-journals.org
The 2-amino-1,3-diol structure is critical for a multitude of cellular processes, including cell growth, differentiation, cell-cell recognition, and apoptosis (programmed cell death). beilstein-journals.orgresearchgate.net Derivatives of this moiety act as second messengers in intracellular signaling pathways. beilstein-journals.orgchemicalbook.com Furthermore, the chirality of the 2-amino-1,3-diol unit is essential for its specific interactions with enzymes and receptors, making it a vital component in the synthesis of various bioactive molecules and pharmaceutical ingredients. beilstein-journals.orgsci-hub.se
The table below provides a comparison of this compound with other related sphingoid bases.
| Compound Name | Systematic Name | Carbon Chain | Saturation | Key Distinction |
| This compound | (2S,3R)-2-aminohexadecane-1,3-diol | C16 | Saturated | C16 saturated backbone. |
| Sphinganine | (2S,3R)-2-aminooctadecane-1,3-diol | C18 | Saturated | The most common saturated backbone in mammals. nih.govnih.gov |
| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol | C18 | Unsaturated (C4=C5) | Contains a trans double bond; a key signaling molecule. nih.gov |
Historical and Contemporary Research Landscape of this compound
The history of this compound is intrinsically linked to the broader history of sphingolipid research. This field began with the work of J. L. W. Thudichum, who first isolated these lipids from the brain in 1884 and named them after the enigmatic sphinx. nih.gov However, the structural elucidation of the archetypal sphingoid base, sphingosine, was not completed until 1947 by Herb Carter. nih.gov This foundational work paved the way for the identification and study of the entire class of sphingoids, including the C16 variant, this compound. Early research focused on identifying the diversity of these bases across different organisms and establishing their role as core components of complex lipids. nih.gov
In contemporary research, this compound is studied for its specific roles and as a tool to understand sphingolipid metabolism. Scientists have synthesized deuterium-labeled versions of the compound to use as standards in metabolic studies. bucek-lab.orgmpg.de One notable area of recent investigation involves the biosynthesis of defensive chemicals in termites. Studies on the termite Prorhinotermes simplex have shown that this compound is an intermediate in the biosynthetic pathway of (E)-1-nitropentadec-1-ene (NPD), a nitroalkene used for defense. bucek-lab.org This research highlights a specialized metabolic co-option of the sphingolipid pathway. bucek-lab.org Furthermore, its synthesis and the synthesis of its analogues remain an active area of chemical research, aiming to create tools for studying sphingolipid-related signaling pathways and developing potential therapeutic agents. beilstein-journals.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-aminohexadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLREJQHRKUJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454398 | |
| Record name | 2-aminohexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50731-08-3 | |
| Record name | 2-aminohexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminohexadecane 1,3 Diol and Analogues
Total Synthesis Approaches to 2-Aminohexadecane-1,3-diol Scaffolds
The chemical synthesis of 2-amino-1,3-diol structures, including the backbone of this compound, relies on robust methods that can control the stereochemistry of multiple chiral centers. These approaches are often multistep and require careful strategic planning.
Strategic Insertion of Amino and Hydroxyl Functionalities in α,β Positions
A primary strategy in the synthesis of 2-amino-1,3-diol analogues revolves around the direct and stereoselective introduction of the amino and hydroxyl groups at adjacent (α,β) positions. beilstein-journals.org This method is fundamental to creating the core structure of these molecules. One common pathway involves the use of allylic alcohols as precursors. A stereoselective aminohydroxylation reaction, often starting from an allylic carbamate (B1207046), can introduce the required functionalities with a high degree of control. beilstein-journals.org This process is a key step in building the 2-amino-1,3-diol moiety that is central to the structure of sphingosine (B13886) analogues. beilstein-journals.org
Another powerful technique is the aminolysis of 1,2-epoxides, which serves as a valuable route to produce amino alcohols and aminodiols from olefins. researchgate.net The synthesis of enantiopure β-amino alcohols can be achieved from diols produced via Sharpless asymmetric dihydroxylation, followed by cyclization to epoxides, azide (B81097) opening, and finally reduction to the amino alcohol. researchgate.net
Chiral Center Construction and Stereoselective Bond Formation Methodologies
The stereoselective construction of the 2-amino-1,3-diol unit is the most critical aspect of the synthesis. beilstein-journals.org Methodologies are broadly divided into two categories: the aforementioned insertion of functional groups with controlled stereochemistry, and the formation of a bond between two pre-existing chiral centers to assemble the final product. beilstein-journals.org
Allene (B1206475) chemistry provides a modern and highly flexible approach. The stereodivergent oxidative amination of allenes allows for the transfer of axial chirality from an enantioenriched allene precursor to create point chirality in the final 2-amino-1,3-diol product. rsc.org This method is powerful because it can be tuned to produce any of the possible diastereomers of the target molecule from a single allene precursor by selecting the appropriate reagents and conditions. rsc.org For instance, studies have demonstrated the ability to achieve complete stereodivergence in synthesizing all four stereoisomers of the natural product detoxinine using this strategy. rsc.org
Multistep Reaction Sequences
Synthesizing these complex scaffolds invariably involves multistep reaction sequences. A well-documented example is the synthesis of pinane-based 2-amino-1,3-diols, which are structural analogues. beilstein-journals.orgnih.gov This process begins with a commercially available monoterpene-based allylic alcohol like (1R)-(−)-myrtenol or isopinocarveol (B12787810). beilstein-journals.orgnih.gov
The sequence includes:
Carbamate Formation : The starting allylic alcohol is reacted with an isocyanate (e.g., trichloroacetyl isocyanate) and then treated with a base to form an allylic carbamate. beilstein-journals.org
Stereoselective Aminohydroxylation : The allylic carbamate undergoes a stereoselective aminohydroxylation, often catalyzed by potassium osmate, which results in the formation of a cyclic oxazolidin-2-one. This key step simultaneously installs the amino and hydroxyl groups with defined stereochemistry. beilstein-journals.orgnih.gov
Hydrolysis or Reduction : The resulting oxazolidin-2-one is subjected to alkaline hydrolysis or reduction to open the ring and yield the primary 2-amino-1,3-diol. beilstein-journals.orgresearchgate.net
Reductive Alkylation : If secondary aminodiols are desired, the primary amine can be further modified through reductive alkylation. researchgate.net
Ring Closure Reactions : The synthesized aminodiols can undergo regioselective ring closure with aldehydes, such as formaldehyde (B43269) or benzaldehyde, to produce pinane-condensed oxazolidines, demonstrating their utility as versatile building blocks. beilstein-journals.orgnih.govresearchgate.net
A summary of a representative reaction sequence is shown below.
| Step | Reactant | Reagents | Product | Purpose |
| 1 | Isopinocarveol | Trichloroacetyl isocyanate, then base | Allylic carbamate | Prepare for aminohydroxylation |
| 2 | Allylic carbamate | Potassium osmate(VI) catalyst | Pinane-fused oxazolidin-2-one | Stereoselective insertion of N and O |
| 3 | Oxazolidin-2-one | Alkaline hydrolysis (e.g., NaOH) | Primary 2-amino-1,3-diol | Unveil the aminodiol functional group |
| 4 | Primary aminodiol | Aldehyde (e.g., formaldehyde) | Pinane-condensed oxazolidine | Further derivatization/ring formation |
Chemoenzymatic and Biocatalytic Synthesis of 2-Aminohexadecane-1,3-diols
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions and often avoiding the need for complex protecting-group strategies. nih.govacs.org
Enzyme-Catalyzed Stereoselective Routes to Amino-Diols and Amino-Polyols
Enzymes are highly effective tools for the stereoselective synthesis of chiral amines and polyhydroxylated compounds. nih.gov Key enzyme classes utilized for preparing enantiopure amines include transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). nih.govacs.org
A notable chemoenzymatic route for producing 1,3-diols involves the regio- and stereoselective reduction of 1,3-diketones using whole-cell microorganisms. nih.govuniba.it For example, baker's yeast and Lactobacillus reuteri can reduce diketones to produce β-hydroxyketones with opposite stereopreferences, in high yields (up to 95%) and enantiomeric excess (up to 96%). nih.govuniba.it These chiral aldols can then be chemically reduced to the corresponding syn- or anti-1,3-diols with high diastereoselectivity. nih.govuniba.it
A three-component strategy has been developed for the stereoselective synthesis of amino-diols and amino-polyols from simple starting materials: a prochiral aldehyde, a hydroxy ketone, and an amine. nih.govnih.gov This method combines a biocatalytic aldol (B89426) reaction using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) with a reductive amination step catalyzed by an imine reductase (IRED). researchgate.netcsic.es The success of this approach hinged on identifying a novel imine reductase, IRED-259, from a metagenomic library that could tolerate highly functionalized dihydroxy ketone substrates and deliver the product with high stereoselectivity. acs.orgresearchgate.net This biocatalytic method demonstrates an attractive way to generate highly polar amino-polyols without the need for protecting groups. acs.org
Enzyme Cascade Strategies for Complex Amino-Polyol Architectures
Enzyme cascades, where multiple enzymatic reactions are performed sequentially in the same vessel, streamline synthetic processes, reduce waste, and improve efficiency. researchgate.net A significant challenge in creating a one-pot cascade for amino-diol synthesis is the potential for cross-reactivity and the reversibility of some enzymatic steps. nih.govacs.org For instance, in the FSA-IRED system, the unreacted aldehyde from the first step can be an unwanted substrate for the IRED, and the aldol reaction is reversible. acs.org
To circumvent these issues, a two-step, one-pot process was developed. researchgate.net
Step 1 (Aldol Addition) : The FSA enzyme catalyzes the aldol addition between an aldehyde and a hydroxy ketone donor. nih.gov
Step 2 (Reductive Amination) : After the first reaction reaches a steady state, the FSA enzyme is removed (e.g., by centrifugation), and the crude filtrate is treated with the IRED and an amine donor to perform the reductive amination on the dihydroxy ketone intermediate. researchgate.net
This sequential cascade avoids intermediate isolation and purification, leading to the stereoselective formation of amino-polyols. nih.govresearchgate.net The table below shows the results of this two-step biocatalytic cascade for various substrates.
| Aldehyde Substrate | Donor | Amine | Product | Conversion (%) | Diastereomeric Ratio (dr) |
| 3-Phenylpropionaldehyde | Hydroxyacetone (HA) | Cyclopropylamine | Amino-diol | 63 | >99:1 |
| 3-Phenylpropionaldehyde | Dihydroxyacetone (DHA) | Cyclopropylamine | Amino-polyol | 65 | >99:1 |
| 3-Phenoxy-propanal | Hydroxyacetone (HA) | Cyclopropylamine | Amino-diol | 75 | >99:1 |
| 3-Phenoxy-propanal | Dihydroxyacetone (DHA) | Cyclopropylamine | Amino-polyol | 55 | >99:1 |
| Hexanal | Hydroxyacetone (HA) | Cyclopropylamine | Amino-diol | 49 | >99:1 |
| Hexanal | Dihydroxyacetone (DHA) | Cyclopropylamine | Amino-polyol | 45 | >99:1 |
| (Data adapted from JACS Au 2022, 2, 2251–2258) nih.gov |
Such biocatalytic cascades are also being applied to synthesize even more complex architectures like iminosugars from sugar-derived aminopolyols, using enzymes such as galactose oxidase and promiscuous reductases like shikimate dehydrogenases. acs.orgnih.gov These advanced enzymatic strategies highlight a move towards more sustainable and efficient production of complex chiral molecules.
Synthesis of Isotopically Labeled this compound Analogues for Biosynthetic Pathway Elucidation
The elucidation of complex biosynthetic pathways relies heavily on the use of isotopically labeled compounds. symeres.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tracers to track the transformation of precursor molecules into final natural products. symeres.com The incorporation of these heavy isotopes into a molecule allows researchers to follow its metabolic fate, identify intermediates, and verify proposed biosynthetic steps using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In the study of this compound and its metabolic products, the synthesis of labeled analogues has been crucial for understanding their biological origin.
Detailed research into the biosynthesis of the defensive nitroalkene, (E)-1-nitropentadec-1-ene (NPD), in termite soldiers of the genus Prorhinotermes has led to the synthesis of several deuterium-labeled analogues, including a labeled version of this compound. bucek-lab.orgmpg.de The hypothesis that NPD originates from a sphingolipid-like pathway, starting with the condensation of an amino acid and a fatty acid, prompted the preparation of these labeled compounds to verify the individual steps of the biogenesis. bucek-lab.org
A series of analogues labeled with 27 deuterium atoms on the aliphatic chain were synthesized to serve as probes in these biosynthetic investigations. bucek-lab.orgmpg.de The synthesis of the key labeled intermediate, D₂₇-(2S,3R)-2-aminohexadecane-1,3-diol (D₂₇-2), was accomplished through an enantioselective method. bucek-lab.org
The synthetic approach began with an enantioselective addition of D₂₇-myristaldehyde to a Schiff's base formed from camphor (B46023) and glycine (B1666218) ethyl ester. bucek-lab.org This reaction yielded an adduct with a (2R, 3R)-erythro configuration, which corresponds to the stereochemistry found in naturally occurring sphinganines. bucek-lab.org Subsequent acidic hydrolysis of this adduct produced ethyl-D₂₇-2-amino-3-hydroxyhexadecanoate. bucek-lab.org This ester was then purified and reduced to afford the target molecule, D₂₇-(2S,3R)-2-aminohexadecane-1,3-diol. bucek-lab.org This strategy provided the necessary labeled compound to probe the proposed sphingolipid-like pathway. bucek-lab.org
Table 1: Labeled Analogues Synthesized for Biosynthetic Studies
| Labeled Compound | Abbreviation | Isotopic Label |
|---|---|---|
| (2S,3R)-2-aminohexadecane-1,3-diol | D₂₇-2 | D₂₇ |
| (2R,3R)-2-amino-3-hydroxyhexadecanoic acid | D₂₇-3 | D₂₇ |
| 1-nitropentadecan-2-ol | D₂₇-7 | D₂₇ |
| 1-aminopentadecan-2-ol | D₂₇-8 | D₂₇ |
| (E)-1-nitropentadec-1-ene | D₂₇-NPD | D₂₇ |
This table summarizes the deuterium-labeled analogues synthesized to investigate the biosynthetic pathway of NPD in termites. bucek-lab.orgmpg.de
Table 2: Enantioselective Synthesis of D₂₇-(2S,3R)-2-aminohexadecane-1,3-diol
| Step | Reactants | Key Process | Product |
|---|---|---|---|
| 1 | D₂₇-myristaldehyde, Schiff's base (from camphor and glycine ethyl ester) | Enantioselective addition | (2R, 3R)-erythro adduct |
| 2 | (2R, 3R)-erythro adduct | Acidic hydrolysis, Column chromatography | Ethyl-D₂₇-2-amino-3-hydroxyhexadecanoate |
| 3 | Ethyl-D₂₇-2-amino-3-hydroxyhexadecanoate | Reduction | D₂₇-(2S,3R)-2-aminohexadecane-1,3-diol (D₂₇-2) |
This table outlines the key steps in the enantioselective synthesis of the deuterium-labeled this compound analogue. bucek-lab.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2S,3R)-2-aminohexadecane-1,3-diol |
| (E)-1-nitropentadec-1-ene |
| (2R,3R)-2-amino-3-hydroxyhexadecanoic acid |
| 1-nitropentadecan-2-ol |
| 1-aminopentadecan-2-ol |
| D₂₇-myristaldehyde |
| Camphor |
| Glycine ethyl ester |
| Ethyl-D₂₇-2-amino-3-hydroxyhexadecanoate |
| Deuterium |
| Carbon-13 |
Stereochemistry and Isomerism of 2 Aminohexadecane 1,3 Diol
Diastereomeric and Enantiomeric Considerations in 2-Aminohexadecane-1,3-diol Synthesis
The synthesis of 2-amino-1,3-diol moieties, such as that in this compound, presents considerable stereochemical challenges due to the presence of two adjacent chiral centers at C-2 and C-3. This leads to the possibility of four stereoisomers: two pairs of enantiomers (RR/SS and RS/SR). The specific stereochemistry, often referred to as erythro or threo for the relative configuration of the amino and hydroxyl groups, is critical. For instance, the naturally occurring sphinganine (B43673), a close analog, possesses the (2S, 3R) or D-erythro configuration.
Synthetic strategies for 2-amino-1,3-diols generally fall into two main categories. beilstein-journals.orgbeilstein-journals.org The first involves the stereoselective insertion of the amino and alcohol groups in an α,β-relationship. beilstein-journals.orgbeilstein-journals.org The second strategy focuses on forming a bond between two pre-existing chiral centers to construct the desired 2-amino-1,3-diol framework. beilstein-journals.orgbeilstein-journals.org
Achieving control over both diastereoselectivity and enantioselectivity is a primary goal in the synthesis of these compounds. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer in excess over its mirror image, which is vital as different enantiomers can exhibit distinct biological activities. wikipedia.org Diastereoselective synthesis focuses on favoring the formation of one diastereomer over others. The ability to selectively synthesize any of the possible diastereomers from a single starting material, known as stereodivergence, represents a significant advancement in synthetic methodology. rsc.orgresearchgate.net
The synthesis of various 2-amino-1,3-diol derivatives often employs chiral auxiliaries or catalysts to guide the stereochemical outcome. For example, the use of enantiopure α-alkoxy-tert-butylsulfinylimines has been shown to be highly effective in the stereoselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. nih.govresearchgate.net In these reactions, the configuration of the tert-butanesulfinyl (tBS) group can control the stereoselectivity of the addition of nucleophiles. nih.gov
Stereoselective Control in the Construction of 2-Amino-1,3-diol Moieties
The stereoselective construction of the 2-amino-1,3-diol unit is a cornerstone of synthesizing sphingolipid analogues and other biologically active molecules. beilstein-journals.orgbeilstein-journals.org Various methods have been developed to achieve high levels of stereocontrol.
One prominent method is the stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.orgbeilstein-archives.org This process, often catalyzed by potassium osmate, allows for the direct introduction of the amino and hydroxyl groups with a high degree of stereoselectivity. beilstein-journals.orgbeilstein-journals.org For instance, the synthesis of pinane-based 2-amino-1,3-diols from allylic alcohols like (1R)-(−)-myrtenol and isopinocarveol (B12787810) utilizes this approach to form oxazolidin-2-one intermediates, which are then converted to the desired aminodiols. beilstein-journals.orgbeilstein-journals.org
Another powerful strategy involves the addition of nucleophiles to chiral imines . The use of chiral sulfinylimines, for example, has proven effective. The stereochemical outcome of the addition of allenylzinc reagents to α-alkoxy-tert-butanesulfinylimines is primarily controlled by the configuration of the sulfinyl group, leading to excellent stereocontrol. nih.gov
Substrate and reagent control are also key principles in achieving complete stereodivergence. rsc.org By carefully selecting the reagents and modifying the substrate, it is possible to selectively synthesize any of the possible diastereomers of a 2-amino-1,3-diol from a common precursor. rsc.orgresearchgate.net For example, in the synthesis of 2-amino-1,3-diols from allenes, both reagent and substrate control can be employed to transfer the axial chirality of an enantioenriched allene (B1206475) to the point chirality of the final product. rsc.org
The choice of protecting groups can also influence the stereochemical outcome. In the addition of nucleophiles to chiral α-amino aldehydes, differential protection of the amino group can control the diastereoselectivity, with doubly protected systems often affording anti-amino alcohols and singly protected systems yielding syn-diastereomers. orgsyn.org
| Method | Key Features | Stereochemical Outcome |
| Stereoselective Aminohydroxylation | Catalyzed by potassium osmate on allylic carbamates. beilstein-journals.orgbeilstein-archives.org | Highly stereoselective introduction of amino and hydroxyl groups. beilstein-journals.orgbeilstein-journals.org |
| Chiral Sulfinylimine Chemistry | Addition of nucleophiles to enantiopure sulfinylimines. nih.gov | Stereoselectivity is controlled by the chiral auxiliary. nih.gov |
| Substrate/Reagent Control | Strategic selection of reagents and substrate modifications. rsc.org | Allows for stereodivergent synthesis of all possible diastereomers. rsc.orgresearchgate.net |
| Differential Protection | Varying protecting groups on the substrate. orgsyn.org | Can direct the formation of either syn or anti diastereomers. orgsyn.org |
Structural Elucidation of this compound Stereoisomers (e.g., 2D NMR, X-ray Crystallography)
The definitive determination of the relative and absolute stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. beilstein-journals.orgbeilstein-journals.org
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry. beilstein-journals.orgbeilstein-journals.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide detailed information about the connectivity and spatial proximity of atoms within the molecule. mdpi.comnih.gov For instance, NOESY experiments can reveal through-space interactions between protons, which can be used to assign the relative configuration of stereocenters. beilstein-journals.orgbeilstein-archives.org The coupling constants (J-values) between vicinal protons can also provide clues about their dihedral angle and thus the relative stereochemistry, though this can sometimes be ambiguous in acyclic systems. nih.gov
X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. beilstein-journals.orgbeilstein-journals.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. beilstein-journals.orgbeilstein-journals.org This technique has been instrumental in confirming the stereochemistry of intermediates and final products in the synthesis of 2-amino-1,3-diol derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org
The combination of these techniques is often necessary for complete structural assignment. beilstein-journals.orgbeilstein-journals.org While X-ray crystallography provides the most definitive structural information, it requires the formation of high-quality crystals, which is not always feasible. In such cases, 2D NMR techniques become indispensable for structural elucidation. acdlabs.comacdlabs.com
| Technique | Information Provided | Application Example |
| 2D NMR (NOESY) | Through-space proton-proton interactions. beilstein-journals.orgbeilstein-archives.org | Determining the relative stereochemistry of pinane-fused oxazolidin-2-ones. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. mdpi.comnih.gov | Assigning proton and carbon signals and confirming the molecular framework. mdpi.com |
| X-ray Crystallography | Unambiguous 3D structure, including absolute and relative stereochemistry. beilstein-journals.orgresearchgate.net | Elucidating the structure of intermediates in the synthesis of 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
Conformational Analysis and Tautomerism in this compound Derivatives
The flexibility of the aliphatic chain in this compound allows for various conformations. The relative stability of these conformers can be influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups. Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences and the energetic landscape of these molecules. sapub.orgconicet.gov.ar
Tautomerism , the interconversion of constitutional isomers, typically involving the migration of a proton, can also be observed in derivatives of 2-amino-1,3-diols. cdnsciencepub.comcdnsciencepub.comconicet.gov.arnih.gov For example, in the synthesis of pinane-condensed oxazolidines from 2-amino-1,3-diols, an interesting ring-ring tautomerism was observed in certain derivatives. beilstein-journals.orgbeilstein-journals.org This equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents. conicet.gov.arnih.gov
For instance, the tautomerism between keto and enol forms is a well-studied phenomenon that can be influenced by the polarity of the solvent and the electronic nature of substituents. conicet.gov.ar In some cases, the equilibrium can be shifted almost completely to one tautomer under specific conditions. conicet.gov.ar The study of tautomeric equilibria often involves spectroscopic methods like NMR to determine the relative populations of the different tautomers in solution. nih.gov
Biosynthesis and Metabolic Transformations of 2 Aminohexadecane 1,3 Diol
Endogenous Biosynthetic Pathways of 2-Aminohexadecane-1,3-diol in Biological Systems
This compound is synthesized endogenously in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. nih.gov This pathway is fundamental for producing a wide array of sphingolipids that are essential for cell structure and signaling.
The de novo synthesis of sphingolipids commences with the formation of a sphingoid long-chain base, which serves as the structural foundation for all complex sphingolipids. reactome.org this compound, a C16 sphinganine (B43673), is one such sphingoid base. nih.gov The synthesis pathway begins with the condensation of an amino acid, typically L-serine, with a fatty acyl-CoA, such as palmitoyl-CoA. nih.gov The resulting long-chain base, sphinganine, can then be further modified, for instance, by acylation, to form dihydroceramide (B1258172). nih.gov This dihydroceramide is a direct precursor to a multitude of more complex sphingolipids, including sphingomyelins and glycosphingolipids, underscoring the pivotal role of this compound as a central building block in this metabolic network. nih.gov
The formation of this compound is governed by a series of specific enzymatic reactions. The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by Serine Palmitoyltransferase (SPT) . nih.gov This enzyme condenses L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.gov Notably, different isoforms of SPT subunits can influence the chain length of the resulting sphingoid base. The SPTLC3 subunit of the enzyme, for instance, has been shown to preferentially utilize myristoyl-CoA and lauryl-CoA, leading to the formation of C16 and C14 sphingoid bases, including this compound. ebi.ac.uk
Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to dihydrosphingosine (sphinganine), a reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR) . reactome.org The resulting this compound can then undergo further metabolic conversions, the most prominent being N-acylation by ceramide synthases (CerS) to form dihydroceramides. reactome.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Function | Pathway Step |
|---|---|---|---|
| Serine Palmitoyltransferase | SPT | Catalyzes the condensation of serine and palmitoyl-CoA. | First and rate-limiting step in de novo synthesis. |
| 3-Ketodihydrosphingosine Reductase | KDSR | Reduces 3-ketosphinganine to sphinganine (dihydrosphingosine). | Second step in de novo synthesis. |
In certain organisms, the sphingolipid pathway is adapted for specialized functions. A notable example is found in soldiers of the termite genus Prorhinotermes, which produce the defensive nitroalkene, (E)-1-nitropentadec-1-ene (NPD). bucek-lab.org Research has demonstrated that the biosynthesis of NPD co-opts the initial stages of the sphingolipid pathway. bucek-lab.orgmpg.de The process begins with the condensation of tetradecanoic acid with L-serine, a reaction catalyzed by an ortholog of serine palmitoyltransferase, to form C16 sphinganine (this compound). bucek-lab.org This sphinganine intermediate is then further metabolized through a series of oxidative and decarboxylation reactions to ultimately yield the defensive compound NPD. bucek-lab.org This provides a clear example of how the fundamental pathway for producing this compound can be utilized to generate specialized metabolites. bucek-lab.org
Enzymes Governing this compound Formation and Subsequent Metabolic Conversions
In Vivo Metabolic Fate and Transformations of this compound and its Derivatives
Once formed, this compound is a transient intermediate that is quickly directed into several metabolic routes. The primary fate for the majority of newly synthesized sphinganine is its conversion into more complex sphingolipids. nih.gov This occurs through N-acylation, where a fatty acid is attached to the amino group to form dihydroceramide. nih.gov This dihydroceramide is then further processed in the Golgi apparatus to produce sphingomyelin (B164518) and a variety of glycosphingolipids. nih.gov
In the specific case of Prorhinotermes termites, the metabolic fate of this compound is different. Here, it serves as a precursor that is channeled away from complex sphingolipid synthesis and into the specialized pathway for NPD production. The sphinganine undergoes oxidation at its terminal carbon to yield 2-amino-3-hydroxyhexadecanoic acid, which is then further oxidized and decarboxylated in subsequent steps. bucek-lab.org
Genetic Regulation of Enzymes Involved in this compound Related Metabolism
The biosynthesis of sphingolipids, including this compound, is tightly regulated at the genetic level to maintain cellular homeostasis. The expression of genes encoding key enzymes in this pathway is controlled by various transcription factors. researchgate.netnih.gov For instance, the Runx family of transcription factors (Runx1, 2, and 3) have been identified as direct regulators of genes encoding central enzymes in sphingolipid metabolism, such as Sgpp1, Ugcg, and St3gal5. nih.gov
In budding yeast, a master transcriptional regulator, the C2H2-type zinc finger transcription factor Com2, has been identified. biorxiv.orgresearchgate.net Com2 expression is upregulated when sphingolipid synthesis is inhibited. biorxiv.orgresearchgate.net In turn, Com2 promotes the expression of Ypk1, a protein kinase that positively regulates the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme. biorxiv.orgresearchgate.net This creates a feedback loop that allows cells to sense sphingolipid levels and adjust their biosynthetic rate accordingly, thereby controlling the production of sphingoid bases like this compound. biorxiv.orgresearchgate.net These regulatory networks ensure that the synthesis of these potent bioactive lipids is appropriately matched to cellular needs. researchgate.net
Natural Occurrence and Isolation of this compound and its Congeners from Biological Sources
This compound (C16 sphinganine) and its derivatives are found in a variety of biological sources, from mammals to insects and plants. In humans, sphingolipids with a C16 backbone represent a significant fraction (approximately 15%) of the total sphingolipids found in plasma, where they are associated with high-density and low-density lipoproteins. ebi.ac.uk
In the insect world, this compound has been identified as a component of the glycosphingolipids in the tobacco hornworm, Manduca sexta. ebi.ac.uk As previously detailed, it is also a key intermediate in the defensive secretions of Prorhinotermes simplex termites. bucek-lab.org Furthermore, phytochemical analysis has revealed the presence of C16 sphinganine in the methanol (B129727) extracts of the flowers and seeds of the butterfly pea plant, Clitoria ternatea. mbimph.com
The isolation and identification of this compound from these natural sources typically involve lipid extraction followed by advanced analytical techniques. Methods such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and, more recently, ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are employed to separate and characterize these sphingoid bases. ebi.ac.ukbucek-lab.org
Table 2: Natural Sources of this compound
| Kingdom | Organism | Source/Tissue |
|---|---|---|
| Animalia | Homo sapiens (Human) | Plasma (HDL and LDL fractions) |
| Animalia | Manduca sexta (Tobacco Hornworm) | Glycosphingolipids |
| Animalia | Prorhinotermes simplex (Termite) | Whole body extracts |
Biological Roles and Cellular Mechanisms Involving 2 Aminohexadecane 1,3 Diol
Involvement of 2-Aminohexadecane-1,3-diol in Sphingolipid-Mediated Cell Signaling
Sphingolipid metabolites are now recognized as critical signaling molecules that regulate a wide array of cellular processes. nih.govebi.ac.uk These processes include cell growth, differentiation, apoptosis, and intercellular communication. vdoc.pub The metabolism of sphingolipids is a complex and highly regulated network of pathways, and the intermediates, including this compound, play pivotal roles.
Intracellular signal transduction is the process by which a cell converts an extracellular signal into a specific cellular response. lifechemicals.comwikipedia.org This often involves a cascade of molecular events, activating a series of proteins and other signaling molecules. khanacademy.orgnih.gov Sphingolipids and their derivatives are integral components of these signaling cascades. nih.gov
This compound is a precursor in the synthesis of ceramides (B1148491), which are central molecules in sphingolipid-mediated signaling. The conversion of this compound to ceramide is catalyzed by ceramide synthases. Ceramides, in turn, can be metabolized to other bioactive sphingolipids such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), which have well-established roles in signal transduction. nih.govavantiresearch.com
Research has indicated that the levels of different sphingoid bases, including those derived from this compound, can influence cellular signaling. For example, studies have shown that d16:1 sphingosine-1-phosphate, a derivative of the d16 sphingoid base, can attenuate pro-inflammatory signaling induced by d18:1 sphingosine-1-phosphate. researchgate.net This suggests that the C16 backbone of this compound can lead to the formation of signaling molecules with distinct modulatory properties.
Lipid second messengers are small, non-protein molecules that are generated in response to an initial signal and relay that signal within the cell. wikipedia.orgkhanacademy.org Key lipid second messengers include diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which are produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgnih.gov
The sphingolipid pathway, in which this compound is an early intermediate, intersects with other lipid signaling pathways. For instance, the generation of ceramide from this compound can influence the levels of other lipid messengers. While direct interactions of this compound with these second messengers are not extensively documented, its role as a precursor to bioactive sphingolipids like ceramide and S1P positions it upstream of signaling events that can modulate the activity of pathways involving DAG and IP3. nih.govebi.ac.ukavantiresearch.com
Modulation of Intracellular Signal Transduction Pathways
Pre-clinical and In Vitro Investigations of this compound Analogues in Cellular and Disease Models
The study of analogues of this compound in various experimental models provides insights into its potential biological functions. In vitro studies using cultured cells and preclinical animal models are crucial for understanding the roles of these molecules in health and disease.
In a study involving feline herpesvirus infection in F81 cells, the therapeutic effects of Artemisia argyi essential oil were investigated. mdpi.com While this study does not directly investigate this compound, it highlights the use of in vitro models to assess the impact of compounds on cellular responses to pathogens, a process where sphingolipid signaling is often involved. mdpi.com
Another study focused on the effects of vitamin D3 derivatives on growth, differentiation, and apoptosis in human colon cancer HT-29 cells. nih.gov This research demonstrates how external compounds can influence key cellular processes that are also regulated by sphingolipid metabolites. nih.gov
Role of this compound in Cellular Recognition and Intercellular Communication
Cellular recognition and intercellular communication are fundamental processes for the development and function of multicellular organisms. nih.govdoubtnut.com Sphingolipids, particularly glycosphingolipids which are synthesized from ceramide (a downstream product of this compound), are known to play significant roles in these processes. ebi.ac.ukethz.chresearchgate.net
The carbohydrate portions of glycosphingolipids extend from the cell surface and can interact with receptors on other cells or with molecules in the extracellular matrix, thereby mediating cell-cell recognition and adhesion. ethz.ch The specific structure of the lipid backbone, which can be derived from this compound, may influence the presentation and function of these carbohydrate moieties.
Impact on Cellular Growth, Differentiation, and Apoptotic Processes Mediated by Sphingolipids
Sphingolipids are key regulators of cell fate, influencing whether a cell will grow, differentiate into a specialized cell type, or undergo programmed cell death (apoptosis). vdoc.pubnih.gov The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate, is often described as a "rheostat" that determines the cell's decision.
While this compound itself is primarily a biosynthetic intermediate, its conversion to downstream sphingolipids is critical for these regulatory functions. For instance, an accumulation of ceramide, which can be synthesized from this compound, is often associated with the induction of apoptosis. ethz.ch Conversely, S1P, which is also derived from the same pathway, typically promotes cell survival and proliferation. nih.govavantiresearch.com
Studies have shown that different sphingoid bases can have distinct effects on these processes. For example, in cardiomyocytes, d18 dihydrosphingosine was found to induce autophagy, while d16 dihydrosphingosine (this compound) was shown to inhibit cell viability. researchgate.net This suggests that the C16 backbone of this compound can lead to metabolites with specific, and sometimes detrimental, effects on cell survival.
Biomarker Potential of this compound Derivatives (e.g., sphinganine (B43673) (d16:0))
Given the involvement of sphingolipids in various physiological and pathological processes, there is considerable interest in their potential as biomarkers for diseases. nih.gov Altered levels of specific sphingolipids, including derivatives of this compound, have been observed in a number of conditions.
One study identified sphinganine (d16:0) as a potential diagnostic biomarker for Talaromyces marneffei infection in HIV-negative patients. frontiersin.orgfrontiersin.org The researchers found that the serum levels of sphinganine (d16:0) were significantly lower in infected patients compared to healthy controls and patients with other microbial infections. frontiersin.orgfrontiersin.org A specific cutoff value for the concentration of sphinganine (d16:0) was proposed to distinguish T. marneffei infection with high sensitivity and specificity. frontiersin.orgfrontiersin.org
The following table summarizes the findings regarding the biomarker potential of sphinganine (d16:0) in Talaromyces marneffei infection:
| Biomarker | Condition | Finding | Diagnostic Value |
| Sphinganine (d16:0) | Talaromyces marneffei infection | Significantly lower serum levels in infected patients. | A cutoff of 302.71 nM showed 87.5% sensitivity and 100% specificity. frontiersin.orgfrontiersin.org |
Additionally, sphinganine (d16:0) has been investigated in other contexts. For example, it was found to be decreased in rats after long-term, low-dose administration of the pesticide dimethoate, suggesting its potential as a biomarker for exposure to this chemical. caymanchem.comevitachem.com
Structure Activity Relationships and Derivatization Strategies for 2 Aminohexadecane 1,3 Diol
Design and Synthesis of Bioactive 2-Aminohexadecane-1,3-diol Analogues and Sphingolipid Mimics
The design of analogues based on the this compound backbone often aims to replicate or modulate the biological activities of natural sphingolipids like ceramides (B1148491) and sphingosine (B13886). researchgate.netcore.ac.uk These natural lipids are involved in fundamental cellular events, including cell growth, differentiation, and apoptosis. uliege.be Consequently, synthetic mimics are developed to probe and control these pathways for therapeutic or research purposes. monash.eduuniversiteitleiden.nl
A common strategy involves the N-acylation of the amino group to create ceramide analogues. msu.ru The nature of this acyl chain, along with the structure of the sphingoid base, is a critical determinant of biological function. For instance, synthetic D-erythro-ceramides featuring a phenyl group in the sphingoid moiety and a short N-acyl chain have demonstrated the ability to counteract the inhibitory effects of fumonisin B1 on axonal growth in hippocampal neurons. nih.govacs.org This suggests that such analogues can be recognized and processed by cellular enzymes like glucosylceramide synthase, leading to downstream biological effects. nih.govacs.org
The synthesis of these analogues often requires stereoselective methods to ensure the correct (2S,3R) D-erythro configuration, which is characteristic of most naturally occurring and biologically active sphingoid bases. rsc.org Methodologies such as olefin cross-metathesis have proven versatile for creating a variety of sphingolipids and their derivatives from common precursors like N-Boc-L-serine. acs.orgresearchgate.net
Furthermore, the concept of sphingolipid mimics extends to compounds that maintain the key pharmacophoric elements but deviate significantly from the canonical structure. Ginkgolic acid, for example, has inspired the development of aniline-type sphingosine mimics where a carboxyl group replaces the amino group of sphingosine. core.ac.uk These mimics can interact with sphingolipid-metabolizing enzymes and receptors, demonstrating that the core 1,3-diol and long aliphatic chain are key features for recognition. core.ac.uk
The table below summarizes examples of designed analogues and their observed biological activities.
| Analogue Class | Structural Modification | Observed Biological Activity/Finding | Reference(s) |
| Ceramide Analogues | Phenyl group in sphingoid moiety, short N-acyl chain | Reverses fumonisin B1 inhibition of axonal growth. nih.govacs.org | nih.gov, acs.org |
| Ceramide Analogues | Allylic fluorine substituent in sphingoid moiety | Partially reverses fumonisin B1 inhibition. nih.govacs.org | nih.gov, acs.org |
| Sphingosine Mimics | Aniline-type with C15 or C8 hydrocarbon chains | Act as sphingomyelin (B164518) synthase inhibitors. core.ac.uk | core.ac.uk |
| Photoswitchable Ceramides | Azobenzene (B91143) group in N-acyl chain or sphingoid base | Allows for optical control of sphingolipid metabolism and membrane properties. elifesciences.orgbiologists.com | elifesciences.org, biologists.com |
| Immunosuppressive Agents | Phenyl ring introduced into the alkyl side chain of 2-aminopropane-1,3-diol | Potency is dependent on the position of the phenyl ring. nih.gov | nih.gov |
Exploration of Substituent Effects on Biological Activity and Specificity
The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents. The long aliphatic chain, the hydroxyl groups at C1 and C3, and the amino group at C2 are all critical for molecular interactions and subsequent cellular responses. msu.ru
Systematic modifications of the sphingoid backbone have provided valuable insights into structure-activity relationships (SAR). For example, the optimal length of the hydrocarbon chain for inhibiting protein kinase C is 18 carbon atoms (as in sphingosine); chains that are shorter (C11-C16) or longer (C20) show reduced inhibitory effects. msu.ru This highlights the importance of the lipid's length for proper accommodation within enzyme active sites or membrane domains.
Introducing aromatic rings and other substituents into the sphingoid moiety has been a fruitful strategy. When a phenyl group is incorporated into the sphingoid part of ceramide analogues, the resulting compounds can show significant biological activity. nih.govacs.org Further substitution on this phenyl ring, for example with methyl, pentyl, fluoro, or methoxy (B1213986) groups at the para position, leads to compounds that retain partial activity. nih.govacs.org Replacing the benzene (B151609) ring with a thienyl group also yields active compounds, indicating a degree of tolerance for different aromatic systems in this position. nih.govacs.org
The stereochemistry of the functional groups is paramount. The natural D-erythro configuration is generally required for optimal activity. msu.ru The amino group, in particular, is considered essential for the toxic activity of many sphinganine-analog mycotoxins, as blocking this group through acetylation often leads to inactive derivatives. mdpi.com Similarly, in the immunosuppressive agent FTY720, a 2-substituted 2-aminopropane-1,3-diol derivative, the absolute configuration at the quaternary carbon is crucial for its activity. nih.gov
The table below details the effects of specific substituents on the biological activity of sphingoid base analogues.
| Substituent/Modification | Location | Effect on Biological Activity | Reference(s) |
| Chain Length | Aliphatic Tail | Optimal length (C18) for protein kinase C inhibition; shorter or longer chains are less effective. msu.ru | msu.ru |
| Phenyl Group | Sphingoid Moiety | Confers ability to reverse fumonisin B1 inhibition. nih.govacs.org | nih.gov, acs.org |
| Para-substituents (methyl, pentyl, fluoro, methoxy) | Phenyl ring in Sphingoid Moiety | Compounds are partially active. nih.govacs.org | nih.gov, acs.org |
| Thienyl Group | Sphingoid Moiety | Substitution for benzene ring maintains the ability to reverse fumonisin B1 inhibition. nih.govacs.org | nih.gov, acs.org |
| Acetylation | C2-Amino Group | Significantly reduces or abolishes the toxicity of sphinganine-analog mycotoxins. mdpi.com | mdpi.com |
| (pro-S)-hydroxymethyl group | FTY720 (analogue of 2-aminopropane-1,3-diol) | Essential for potent immunosuppressive activity. nih.gov | nih.gov |
Derivatization for Pharmacological Probes and Chemical Biology Applications
Derivatization of the this compound scaffold is a powerful strategy for creating pharmacological probes to study sphingolipid metabolism, trafficking, and signaling in living systems. monash.eduuniversiteitleiden.nl These chemical tools enable researchers to visualize, track, and identify the interactions of sphingolipids within the complex cellular environment. nih.govnih.gov
The development of such probes often involves incorporating reporter groups, such as fluorophores or photo-activatable moieties, and bio-orthogonal handles, like alkynes or azides, for click chemistry applications. biologists.comub.edu These modifications must be carefully designed to minimize perturbations to the molecule's natural behavior.
The biological function of sphingolipid analogues is intimately linked to their three-dimensional structure and the spatial arrangement of their key functional groups. Introducing specific modifications can alter the conformation of the molecule, thereby influencing its interactions with enzymes and receptors.
One innovative approach involves the incorporation of photoswitchable units, such as an azobenzene group, into the N-acyl chain or the sphingoid backbone of ceramide analogues. elifesciences.orgbiologists.com The azobenzene moiety can be switched between its cis and trans isomers using light of different wavelengths. This isomerization induces a significant change in the curvature of the acyl chain, affecting the molecule's biophysical properties and its behavior within a membrane. biologists.com For example, the enzymatic processing of these photoswitchable ceramides by sphingomyelin synthase and glucosylceramide synthase is more efficient when the molecule is in the bent cis form. biologists.com This technology allows for optical control over sphingolipid metabolism and the dynamic manipulation of membrane structure. elifesciences.org
Similarly, photoswitchable analogues of sphingosine itself, termed PhotoSph, have been developed to optically control sphingosine-1-phosphate (S1P) signaling pathways. nih.gov The different conformations of the photoswitchable lipid exhibit varying affinities for S1P receptors, enabling light-mediated control of receptor activation and downstream physiological responses like pain hypersensitivity in animal models. nih.gov The design of these probes relies on the principle that even subtle changes in the ligand's shape can dramatically affect its binding to a target protein. nih.gov
The development of effective sphingolipid-based probes often requires the attachment of a reporter molecule (e.g., a fluorophore or biotin) via a chemical linker. The design of this linker is critical, as its length, flexibility, and chemical nature can profoundly influence the probe's properties and biological localization. plos.orgrsc.org
Bifunctional probes are commonly designed with a photo-activatable group (like a diazirine) and a bio-orthogonal handle (like an alkyne). researchgate.netresearchgate.net The photo-activatable group allows for covalent cross-linking to interacting proteins upon UV irradiation, while the alkyne handle enables subsequent attachment of a reporter tag via click chemistry. researchgate.net This dual-functionality facilitates the identification and purification of lipid-binding proteins. researchgate.net
The choice of linker can direct the probe to specific subcellular locations or membrane domains. For instance, studies with fluorescently-labeled cholesterol conjugates have shown that the length of the linker separating the fluorophore from the lipid determines its partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) membrane phases. rsc.org A short linker can lead to localization in Ld domains, while a longer hexyl linker can drive the probe to Lo domains. rsc.org This principle is applicable to the design of sphingolipid probes intended to study raft-associated processes.
Conjugation strategies are diverse and tailored to the specific application. For example, a neutral diethylene glycol linker has been used to connect a sphingolipid-binding peptide to a fluorophore, minimizing steric hindrance and preserving the peptide's binding capabilities. plos.org In another approach, traceless ligation chemistry using a salicylaldehyde (B1680747) ester allows for the in situ synthesis of ceramides in live cells, providing a powerful tool to study the structure-function relationship of ceramides in processes like apoptosis. nih.govacs.org These strategies highlight the importance of sophisticated chemical design in creating probes that faithfully report on sphingolipid biology. nih.gov
Advanced Analytical and Computational Methodologies in 2 Aminohexadecane 1,3 Diol Research
Sophisticated Mass Spectrometry Techniques for Detection and Characterization
Mass spectrometry (MS)-based methods are indispensable for the analysis of 2-aminohexadecane-1,3-diol, offering high sensitivity and specificity, particularly in complex biological matrices.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Metabolomic Profiling
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) stands as a powerful platform for the metabolomic profiling of lipids, including this compound. nih.govnih.gov This technique allows for the separation, detection, and quantification of a wide array of metabolites from biological samples. nih.govclinexprheumatol.org In studies involving termite soldier extracts, UPLC-ESI-MS/MS was utilized to detect and characterize intermediates in biosynthetic pathways, including this compound. bucek-lab.org The method typically involves extraction of metabolites, followed by separation on a C18 column and detection using a high-resolution mass spectrometer. bucek-lab.orgmpg.de For instance, in one study, samples were extracted with a dichloromethane (B109758):methanol (B129727) mixture and analyzed using a Q-Exactive mass spectrometer. bucek-lab.orgmpg.de The high sensitivity and resolution of this technique enable the identification of compounds even at low concentrations, which is critical for understanding their metabolic roles. nih.govclinexprheumatol.org
Metabolomic analyses often employ multiple UPLC-MS/MS methods, including reverse-phase and hydrophilic interaction chromatography with both positive and negative ion mode ESI, to achieve comprehensive coverage of the metabolome. nih.gov This multi-faceted approach ensures the detection of a broad spectrum of compounds with varying chemical properties. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. cleancontrolling.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. GC-MS provides both qualitative and quantitative information, with the mass spectrometer identifying compounds based on their mass spectra and the gas chromatograph separating them based on their boiling points and interactions with the stationary phase. cleancontrolling.comnotulaebotanicae.ro In the context of metabolomic studies, GC-MS can be used to identify a wide range of compounds, including amino acids, fatty acids, and sugars, after derivatization.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds. measurlabs.com While GC-MS is superior for identifying unknown compounds, GC-FID often provides higher accuracy for quantification. measurlabs.com The combination of GC-MS for identification and GC-FID for quantification is a powerful approach in chemical analysis. measurlabs.com For quantitative analysis using GC-FID, calibration with an internal standard, such as hexadecane, is employed to determine the concentration of the target analytes. epa.gov This method has been optimized for the determination of diols in various matrices with high precision and reproducibility. researchgate.net
In a study on termite defensive secretions, individual soldiers were homogenized in dichloromethane for GC-FID analysis. bucek-lab.org This highlights the technique's applicability for quantifying specific compounds in small sample sizes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. emerypharma.comjchps.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are essential for the complete structural characterization of compounds like this compound. emerypharma.com
¹H NMR provides information on the number and types of protons in a molecule, while ¹³C NMR details the carbon skeleton. jchps.comethernet.edu.et Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. emerypharma.com COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons separated by multiple bonds. emerypharma.com
For complex molecules, these combined NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, which is a prerequisite for confirming the molecular structure. emerypharma.comresearchgate.net The systematic application of these experiments provides irrefutable evidence of a compound's identity, a critical step in chemical research and for regulatory submissions. emerypharma.com
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Provides data on the chemical shift, multiplicity, coupling constants, and integration of protons. |
| ¹³C NMR | Details the carbon framework of the molecule. |
| COSY | Shows correlations between coupled protons. |
| HSQC | Correlates protons directly to their attached carbons. |
| HMBC | Reveals long-range correlations between protons and carbons. |
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. d-nb.infopages.dev This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. pages.dev The diffraction pattern generated when X-rays pass through a crystal can be mathematically interpreted to create an electron density map, revealing the positions of the atoms. pages.dev
For chiral molecules like this compound, which has stereocenters, X-ray crystallography is invaluable for unambiguously assigning the absolute configuration (e.g., R/S notation). d-nb.info The (2S,3R) stereochemistry, also known as the D-erythro configuration, is characteristic of many naturally occurring sphingoid bases and is crucial for their biological function. Confirmation of this stereochemistry is essential, especially when synthesizing novel derivatives or studying structure-activity relationships.
While obtaining suitable crystals of small molecules can be challenging, co-crystallization with a "crystallization chaperone" can facilitate this process. d-nb.info The resulting high-resolution structure provides a detailed understanding of the molecule's conformation in the solid state. d-nb.info
Computational Chemistry and Molecular Modeling of this compound Systems
Computational chemistry and molecular modeling offer powerful tools to investigate the conformational landscape and energetic properties of molecules like this compound.
Conformational Analysis and Tautomeric Equilibrium Studies
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. researchgate.netrsc.org For a flexible molecule like this compound, with its long aliphatic chain and rotatable bonds, numerous conformations are possible. Computational methods, such as molecular dynamics simulations, can explore the conformational space to identify low-energy structures. researchgate.net These studies are critical for understanding how the molecule might interact with its environment, such as a lipid bilayer or an enzyme active site.
In Silico Approaches for Metabolic Pathway Analysis and Engineeringontosight.aitandfonline.com
The biosynthesis of this compound, a C16 sphinganine (B43673), is part of the complex and highly regulated sphingolipid metabolic network. mdpi.comarxiv.org Due to the multitude of enzymatic reactions and intermediates, understanding this system necessitates the use of advanced computational or in silico models. cam.ac.uktechnologynetworks.com These models provide a quantitative and systemic view that is unattainable through intuitive analysis alone. cam.ac.uk
Researchers utilize several in silico methodologies to analyze and engineer sphingolipid metabolism. Dynamic pathway models, often constructed using frameworks like Biochemical Systems Theory (BST), allow for the simulation of metabolite concentrations over time. cam.ac.uk Another powerful technique is Flux Balance Analysis (FBA), a mathematical approach used to predict metabolic flux distributions throughout a network. researchgate.netfrontiersin.orgnih.gov By integrating experimental data, such as metabolite measurements from mass spectrometry, with these computational models, scientists can infer how enzymatic activities are adjusted under different conditions, such as in response to stress or genetic modifications. cam.ac.ukresearchgate.net
A primary application of these models is the identification of key regulatory points and targets for metabolic engineering. For instance, computational analysis can pinpoint rate-limiting enzymes or critical reaction parameters within the pathway. researchgate.netasm.orgnih.gov This information is invaluable for designing strategies to enhance the production of specific sphingoid bases in microbial systems like yeast, which are often used as production hosts. dntb.gov.uaelifesciences.org
Metabolic engineering efforts in yeasts such as Pichia ciferrii and Saccharomyces cerevisiae have successfully increased the yield of sphingoid bases. dntb.gov.uaopenreview.netbiorxiv.org A common strategy involves the overexpression of serine palmitoyltransferase (SPT), the enzyme catalyzing the first committed step in sphingolipid biosynthesis. dntb.gov.uaopenreview.net For example, inserting multiple copies of the LCB2 gene, which encodes an SPT subunit, into the P. ciferrii genome resulted in a significant increase in the production of tetraacetyl phytosphingosine (B30862) (TAPS), a secreted sphingoid base derivative. openreview.net Other successful engineering strategies identified through pathway analysis include the deletion of genes that divert intermediates to competing pathways or that are involved in the degradation of the desired product. dntb.gov.uabiorxiv.org
The table below summarizes key computational approaches and their applications in the study of sphingolipid metabolism, which are directly relevant to this compound.
| Computational Approach | Description | Application in Sphingolipid Research | Example Organisms |
| Kinetic Modeling (e.g., BST) | Uses ordinary differential equations (ODEs) to simulate the dynamic concentrations of metabolites and enzyme activities. | Analyzing pathway responses to perturbations (e.g., heat stress), identifying regulatory enzyme clusters. cam.ac.uk | Saccharomyces cerevisiae (Yeast) cam.ac.uknih.gov |
| Flux Balance Analysis (FBA) | A constraint-based modeling approach that predicts metabolic flux distribution at a steady state. | Identifying gene knockout targets to improve production of specific sphingolipids, analyzing the effect of external stimuli on metabolic fluxes. researchgate.netfrontiersin.org | Saccharomyces cerevisiae (Yeast), Arabidopsis thaliana (Plant) researchgate.netfrontiersin.org |
| Dynamic Metabolic Flux Analysis (DMFA) | An extension of FBA that incorporates time-course metabolomics data to analyze non-steady-state flux dynamics. | Predicting metabolic shifts from enzymatic changes, identifying critical enzymes for maintaining pathway homeostasis. asm.orgnih.gov | Arabidopsis thaliana (Plant) asm.orgnih.gov |
| Network and Sensitivity Analysis | Mathematical techniques applied to pathway models to identify the most influential parameters and central molecular hubs. | Unveiling essential interaction parameters and key metabolites (e.g., ceramide) in signaling cascades. researchgate.net | Human (in context of neuroinflammation) researchgate.net |
Machine Learning and Deep Generative Design Applications in Derivatization Strategieschemrxiv.orgopenreview.net
The derivatization of parent molecules like this compound to create novel compounds with specific biological activities is a cornerstone of drug discovery. Traditional methods of synthesis and screening are often slow and resource-intensive. Machine learning (ML) and deep generative models are emerging as transformative technologies to accelerate this process by navigating the vast chemical space to design new molecules in silico. frontiersin.orgelifesciences.org
Generative chemistry harnesses advanced ML algorithms, including deep neural networks, to propose new chemical structures based on a set of defined parameters. frontiersin.orgelifesciences.org These models are trained on large chemical databases and can learn the underlying rules of molecular structure and properties. nih.gov This enables them to generate novel molecules that are not only chemically valid but are also optimized for desired characteristics, such as binding affinity to a specific protein target. elifesciences.orgnih.gov
Several generative model architectures are applied in molecular design:
Recurrent Neural Networks (RNNs): Often used for generating molecules based on the SMILES (Simplified Molecular-Input Line-Entry System) text format. elifesciences.org
Variational Autoencoders (VAEs) and Adversarial Autoencoders (AAEs): These models learn a compressed representation of molecules, which can then be sampled to generate new structures. elifesciences.org
Generative Adversarial Networks (GANs): A GAN consists of two competing neural networks—a generator and a discriminator—that work together to produce highly realistic and novel molecular structures. elifesciences.org
Graph-based Models: These models represent molecules as graphs and can be guided by reinforcement learning to build new structures with predicted activity. nih.gov
While direct application of these models to this compound is not yet widely published, their use in designing other lipids and related molecules provides a strong precedent. For instance, generative models are being developed to create novel ionizable lipids for mRNA delivery systems, demonstrating their capability in the lipid space. technologynetworks.comresearchgate.netnih.govresearchgate.net These models can be guided by property predictors, such as classifiers for "lipid-likeness," to ensure the generated molecules have the desired physicochemical characteristics. technologynetworks.com
Another relevant application of ML is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of sphingolipids, QSAR has been used to analyze inhibitors of key enzymes like acid ceramidase and sphingomyelin (B164518) synthase 2, identifying the molecular fragments that are critical for their inhibitory action. nih.gov Such models could be developed for derivatives of this compound to predict their activity and guide the design of more potent compounds.
The integration of generative design with other computational tools creates a powerful workflow for derivatization. A generative model can propose a vast number of novel derivatives of a scaffold like this compound. These virtual compounds can then be rapidly screened and ranked using predictive QSAR and molecular docking simulations to identify the most promising candidates for chemical synthesis and biological testing. frontiersin.org This approach significantly compresses the design-test-learn cycle in drug discovery. frontiersin.org
The table below outlines how these advanced computational strategies can be applied to the derivatization of this compound.
| Methodology | Description | Potential Application for this compound Derivatization |
| Deep Generative Models (e.g., GANs, VAEs) | AI models that learn from existing molecular data to generate novel, valid chemical structures. elifesciences.org | De novo design of novel derivatives by modifying the fatty acid chain, hydroxyl groups, or amino group to explore new biological activities. |
| Conditional Generative Models | Generative models that can be conditioned to produce molecules with specific desired properties or structural features. nih.gov | Generation of derivatives predicted to have improved properties, such as enhanced cell permeability or specific enzyme inhibition. |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate molecular descriptors (e.g., physicochemical properties) with biological activity. nih.gov | Predicting the biological activity of virtual derivatives, identifying key structural features required for a desired effect. |
| Molecular Docking & Dynamics Simulations | Computational techniques that predict the binding pose and stability of a molecule within the active site of a target protein. | Evaluating the binding affinity of generated derivatives to specific protein targets within the sphingolipid pathway or other signaling pathways. |
Future Perspectives and Emerging Research Directions for 2 Aminohexadecane 1,3 Diol
Development of Novel and Efficient Synthetic Routes to Complex 2-Aminohexadecane-1,3-diol Architectures
The chemical synthesis of this compound and its derivatives is fundamental for creating standards, probes, and analogs to study its biological roles. However, current methods often face challenges such as low yields and the need for complex purification steps. Future research is geared towards developing more streamlined, efficient, and versatile synthetic strategies.
A key area of development is the use of olefin cross-metathesis, which offers a modular approach to building the sphingoid base scaffold. researchgate.net This strategy allows for flexible and efficient synthesis of various sphingolipids, including sphingosines, ceramides (B1148491), and their functionalized derivatives, starting from readily available precursors like L-serine or L-alanine. researchgate.netmdpi.com The development of more robust and selective catalysts for these reactions is a primary goal to improve yields and stereochemical control.
Furthermore, there is a growing need for synthetic routes that can easily incorporate isotopic labels (e.g., deuterium) or functional tags (e.g., fluorophores, photo-cross-linkers) into the molecule. mdpi.com These modified architectures are indispensable tools for tracking the metabolism, transport, and protein interactions of this compound within complex biological systems. The synthesis of branched-chain analogs, such as 16S-methyl-sphingosine, is also crucial for elucidating the structure of natively formed sphingolipids and understanding how structural variations impact the biophysical properties of cell membranes. mdpi.com
Table 1: Comparison of Synthetic Strategies for Sphingoid Bases
| Strategy | Starting Material | Key Reaction | Advantages | Challenges |
|---|---|---|---|---|
| Olefin Cross-Metathesis | L-serine, L-alanine | Olefin Metathesis | Modular, versatile for creating analogs. researchgate.netmdpi.com | Requires specific catalysts, potential for side reactions. |
| Catalytic Hydrogenation | Hexadecasphingosine | Catalytic Hydrogenation (e.g., Pd/C) | Direct conversion from unsaturated precursor. | Catalyst poisoning, incomplete saturation. |
Deeper Elucidation of Biosynthetic Enzyme Mechanisms and Their Genetic Regulation
The biosynthesis of this compound is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting step in sphingolipid synthesis. ebi.ac.uk SPT was initially thought to be a heterodimer of SPTLC1 and SPTLC2 subunits. However, the discovery of a third subunit, SPTLC3, has revolutionized the understanding of sphingoid base diversity. ebi.ac.uk
Research has shown that the SPTLC3 subunit confers a preference for shorter-chain fatty acyl-CoAs, such as lauryl-CoA (C12) and myristoyl-CoA (C14), leading to the generation of C16-sphinganine (this compound) and other short-chain bases. ebi.ac.uk Future investigations must focus on the precise kinetic and mechanistic differences between SPT complexes containing SPTLC2 versus SPTLC3. Understanding the factors that govern substrate selection is critical.
Moreover, the genetic and epigenetic regulation of the SPTLC1, SPTLC2, and SPTLC3 genes is a burgeoning field of inquiry. How different cell types or tissues regulate the expression of these subunits to control the specific profile of sphingoid bases they produce is largely unknown. Investigating the transcriptional and post-translational modifications that control SPT activity will provide profound insights into how cells tailor their sphingolipid composition in response to developmental cues or environmental stress. mdpi.com
Table 2: Key Enzymes in the De Novo Biosynthesis of this compound
| Enzyme | Gene(s) | Function | Location |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | SPTLC1, SPTLC2, SPTLC3 | Condenses serine and a fatty acyl-CoA (e.g., myristoyl-CoA or palmitoyl-CoA) to form 3-ketodihydrosphingosine. nih.govebi.ac.uk | Endoplasmic Reticulum |
| 3-Ketodihydrosphingosine Reductase | KDSR | Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine). nih.gov | Endoplasmic Reticulum |
| (Dihydro)ceramide Synthases (CerS) | CERS1-6 | Acylates the sphinganine (B43673) backbone to form dihydroceramide (B1258172). CerS5 and CerS6 preferentially use C16-CoA. nih.gov | Endoplasmic Reticulum |
| Dihydroceramide Desaturase | DEGS1 | Introduces a double bond into dihydroceramide to form ceramide (not a direct step for this compound itself, but for its downstream product). nih.gov | Endoplasmic Reticulum |
Advanced Chemical Biology Tools for Modulating this compound Related Pathways
Studying the intricate roles of lipids like this compound in living cells is hampered by their complex metabolism and ubiquitous presence. researchgate.net To overcome these hurdles, the development and application of advanced chemical biology tools are paramount. These tools are designed to report on the lipid's location, interactions, and metabolic fate with high spatial and temporal resolution. nih.govacs.org
Emerging strategies include the creation of "trifunctional" lipid probes that incorporate three key features into a single molecule: a photo-cross-linking group (like a diazirine) to capture interacting proteins, a clickable tag (like an alkyne) for subsequent fluorescent labeling or enrichment, and a "caged" group that renders the molecule biologically inert until activated by light. acs.org Caged versions of sphingosine (B13886) and sphinganine have been developed to study their acute signaling effects, such as the release of calcium from lysosomes, with precise control. acs.org
Future research will focus on expanding the toolbox of available probes. This includes developing fluorogenic probes that become fluorescent only upon reacting with a specific enzyme or binding to a target, providing a direct readout of molecular events. researchgate.net The use of click chemistry with sphingolipid analogs containing azido (B1232118) or alkyne groups is a powerful approach for metabolic labeling, allowing researchers to visualize sphingolipid synthesis and transport in living cells and identify the enzymes and transporters involved. biologists.comresearchgate.net These tools will be instrumental in deciphering the specific pathways that are dependent on this compound versus other sphingoid bases. biologists.com
Exploration of this compound in Diverse Biological Contexts and Inter-organismal Interactions
While much sphingolipid research has focused on mammalian systems, this compound and its derivatives are found across diverse life forms, where they play unique roles. Exploring these contexts is a key future direction. For instance, in some bacteria like Sphingomonas spp., glycosphingolipids containing a sphingoid base serve as a functional substitute for lipopolysaccharide (LPS) in the outer membrane, which is critical for the bacteria's structural integrity and interaction with its environment. researchgate.net
In insects, such as the tobacco hornworm Manduca sexta, C16 sphinganine is a component of glycosphingolipids involved in metamorphosis, suggesting a role in developmental biology. ebi.ac.uk In humans, altered levels of C16 sphinganine in plasma have been identified as a potential biomarker for conditions like Alzheimer's disease, though the mechanistic link remains to be elucidated.
The role of sphingolipids in inter-organismal interactions, such as host-pathogen encounters, is another critical frontier. Macrophages, key cells of the immune system, dynamically remodel their sphingolipid networks during an inflammatory response. biorxiv.org Understanding how pathogens might manipulate host sphingolipid metabolism, or how specific sphingolipids like this compound contribute to the immune response, could open new avenues for anti-infective therapies.
Integration of Computational and Experimental Approaches for Comprehensive Understanding of this compound Biology and Chemistry
The metabolism of this compound is part of a large, interconnected network of biosynthetic and catabolic pathways. nih.gov Due to this complexity, a systems-level understanding is necessary, which can be achieved by integrating computational modeling with experimental data. nih.gov
Future research will increasingly rely on kinetic models of sphingolipid metabolism. researchgate.net These models use systems of differential equations to simulate the concentrations of various sphingolipid species over time, based on known enzymatic reactions. 139.91.210 By feeding these models with quantitative data from experimental techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can predict metabolic fluxes, identify rate-limiting steps, and pinpoint key regulatory nodes in the network. biorxiv.orgresearchgate.net
This integrative approach can generate testable hypotheses and guide the design of future experiments. For example, computational models can help predict the downstream consequences of inhibiting a specific enzyme or altering the expression of an SPT subunit. nih.gov Validating these predictions experimentally will lead to a more robust and comprehensive understanding of how the cell regulates the flux through the sphingolipid pathway and maintains homeostasis, and how dysregulation of this compound metabolism contributes to disease. biorxiv.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | C16 Sphinganine, Hexadecasphinganine | C16H35NO2 |
| Serine | C3H7NO3 | |
| L-alanine | C3H7NO3 | |
| Hexadecasphingosine | C16 Sphingosine | C16H33NO2 |
| Palmitoyl-CoA | C37H66N7O17P3S | |
| Myristoyl-CoA | C35H62N7O17P3S | |
| Lauryl-CoA | C33H58N7O17P3S | |
| Ceramide | Varies by acyl chain |
Q & A
Q. What are the validated synthetic routes for 2-Aminohexadecane-1,3-diol, and how do stereochemical outcomes vary with different catalysts?
- Methodological Answer : Synthesis typically involves asymmetric reduction of ketone intermediates or enzymatic catalysis. For example, using (2S,3R)-stereochemistry (common in sphingoid bases), chiral catalysts like L-proline derivatives or immobilized lipases can achieve enantiomeric excess >90%. Purification via column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in ethanol/water mixtures ensures stereochemical integrity . Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₃₅NO₂ |
| Stereocenters | 2 (2S,3R) |
| CAS Registry | 28457-97-8 |
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) (e.g., mzCloud’s curated data ) with ¹H/¹³C NMR (chemical shifts for -NH₂ at δ 1.8–2.2 ppm and diol protons at δ 3.4–4.0 ppm). Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210 nm. Impurity thresholds should align with ICH guidelines (<0.1% for major unknowns) .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Avoid contact with strong acids/bases or oxidizing agents (e.g., peroxides), which degrade the amino-diol moiety. Monitor stability via periodic FT-IR for amine group integrity (N-H stretch ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent residues (e.g., DMSO) or stereochemical impurities. Use orthogonal assays :
Q. What metabolomic techniques detect this compound in biological matrices?
- Methodological Answer : Employ GC-MS with derivatization (BSTFA for silylation) or LC-MS/MS (HILIC column, positive ion mode). For fecal/plasma samples, use isotope-labeled internal standards (e.g., ¹³C₆-2-Aminohexadecane-1,3-diol) to correct for matrix effects. Recent studies achieved LODs of 0.1 ng/mL .
Q. What strategies optimize this compound’s interaction with lipid bilayers in membrane studies?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure insertion kinetics into DPPC monolayers. Vary pH (5.5–7.4) to probe amine protonation effects. Molecular dynamics (MD) simulations (AMBER force field) predict preferential localization near glycerol backbone regions, validated via fluorescence quenching with diphenylhexatriene (DPH) .
Q. How do researchers address conflicting data on the compound’s role in sphingolipid biosynthesis?
- Methodological Answer : Perform stable isotope tracing (e.g., ¹⁵N-labeled this compound) in HEK293 cells. Analyze metabolites via LC-MS to track incorporation into ceramides. Contradictions may arise from cell-specific expression of serine palmitoyltransferase (SPT); knockdown/overexpression models clarify pathway contributions .
Safety and Compliance
Q. What PPE and protocols mitigate risks during handling?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods for synthesis/purification. For spills, neutralize with 5% acetic acid before disposal. Acute toxicity (oral LD₅₀ >2000 mg/kg in rats) suggests moderate hazard, but chronic exposure requires institutional biosafety committee (IBC) review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
